molecular formula C16H16N4O3S B10867368 2-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid

2-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid

Cat. No.: B10867368
M. Wt: 344.4 g/mol
InChI Key: DXXIMUQOOOCKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound featuring a benzimidazole core fused with a pyrimidine ring via a sulfanyl-methyl bridge. The benzimidazole moiety (C₇H₆N₂) is substituted with a carboxylic acid group at position 5, while the pyrimidine ring (C₄H₃N₂) carries a hydroxyl group at position 4 and a propyl chain at position 4. This structural complexity confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid and hydroxyl groups, and enhanced lipophilicity from the propyl substituent.

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H16N4O3S/c1-2-3-10-7-14(21)20-16(17-10)24-8-13-18-11-5-4-9(15(22)23)6-12(11)19-13/h4-7H,2-3,8H2,1H3,(H,18,19)(H,22,23)(H,17,20,21)

InChI Key

DXXIMUQOOOCKLN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Under Basic Conditions

The benzimidazole intermediate is treated with a bromomethylated pyrimidine derivative (e.g., 2-bromomethyl-4-hydroxy-6-propylpyrimidine) in dimethylformamide (DMF) using potassium carbonate as a base. This SN2 reaction proceeds at 60–70°C for 12–16 hours, yielding the target compound with 65–75% efficiency. Side products, such as disulfide-linked dimers, are minimized by inert atmosphere handling.

Mitsunobu Reaction for Ether Linkage

An alternative approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the benzimidazole’s hydroxyl group with the pyrimidine’s thiol moiety. While this method offers higher regioselectivity, the requirement for anhydrous conditions and stoichiometric reagents limits scalability.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature60–70°CMaximizes SN2 kinetics
SolventDMF or DMSOEnhances solubility
BaseK₂CO₃ or Cs₂CO₃Minimizes hydrolysis
Reaction Time12–16 hoursCompletes substitution

Elevating temperatures beyond 70°C promotes degradation of the pyrimidine ring, while polar aprotic solvents stabilize intermediates. Catalytic amounts of iodide salts (e.g., KI) accelerate substitution rates via the Finkelstein mechanism.

Characterization and Analytical Validation

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyrimidine C-2 sulfanyl methyl at δ 3.8–4.2 ppm).

  • IR Spectroscopy : Identifies carboxylic acid (1700–1720 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) functionalities.

  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 344.4 [M+H]⁺.

Purity assessments via HPLC (C18 column, acetonitrile/water gradient) show >95% homogeneity for optimized batches.

Applications and Derivative Synthesis

While the primary focus is synthesis, the compound’s structural features suggest utility in:

  • Antiparasitic Agents : Analogous benzimidazole-sulfonyl hybrids exhibit activity against liver fluke parasites.

  • Kinase Inhibition : Pyrimidine derivatives demonstrate selectivity for tyrosine kinases, relevant in oncology.

Derivatization at the carboxylic acid position (e.g., esterification, amidation) enables prodrug development or enhanced bioavailability .

Scientific Research Applications

2-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing it to bind to DNA or RNA and interfere with their function. Additionally, the pyrimidine moiety can enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related analogs are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents CAS Number Key Features
2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid Benzimidazole + pyrimidine -COOH (position 5), -S-CH₂- bridge, -OH (pyrimidine position 4), -C₃H₇ (pyrimidine position 6) Not provided Dual heterocyclic system; sulfanyl bridge enhances stability and bioavailability
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid Benzimidazole -COOH (position 5), -C₆H₄OH (position 2) 174533-98-3 Simpler structure; phenolic group may improve antioxidant activity
7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid Benzimidazole -COOH (position 5), -CH₃ (position 7), -C₃H₇ (position 2) 152628-03-0 Alkyl substituents increase lipophilicity; potential for membrane penetration
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine -COOH (position 4), -Cl (position 2), -CH₃ (position 6) 89581-58-8 Halogenation enhances electrophilicity; may act as a reactive intermediate

Key Comparative Insights

Heterocyclic Complexity : Unlike simpler benzimidazole or pyrimidine derivatives (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid), the target compound integrates both rings via a sulfanyl-methyl bridge. This feature likely improves binding affinity in biological systems by enabling multi-site interactions .

Functional Group Diversity : The carboxylic acid and hydroxyl groups enhance solubility in polar solvents, contrasting with purely alkyl-substituted analogs like 7-methyl-2-propyl-1H-benzimidazole-5-carboxylic acid, which prioritize lipid solubility .

Synthetic Utility : The sulfanyl bridge in the target compound may offer synthetic versatility, similar to halogenated pyrimidines (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid), which are intermediates in nucleophilic substitution reactions .

Biological Potential: While direct data are unavailable, structurally related benzimidazoles exhibit antimicrobial and antitumor activities. The propyl chain in the target compound could modulate pharmacokinetic profiles, such as metabolic stability .

Biological Activity

2-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid (CAS Number: 941239-10-7) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C₁₆H₁₆N₄O₃S
Molecular Weight 344.4 g/mol
IUPAC Name 2-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid

The compound features a benzimidazole core, which is known for its diverse biological activities, combined with a pyrimidine moiety that enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Benzimidazole derivatives often exhibit their effects through:

  • Inhibition of Enzymes : Compounds like this one can inhibit key enzymes involved in cellular processes, including kinases and topoisomerases.
  • Modulation of Receptors : They may interact with specific receptors, influencing pathways related to inflammation, cancer progression, and microbial resistance.

Pharmacological Effects

Research indicates that benzimidazole derivatives possess a wide range of pharmacological activities:

  • Antimicrobial Activity : Exhibits efficacy against various bacterial strains, including resistant strains such as MRSA.
  • Anticancer Properties : Demonstrates cytotoxic effects against several cancer cell lines.
  • Anti-inflammatory Effects : Shown to reduce inflammation in animal models.

Antimicrobial Activity

A study conducted by Goker et al. evaluated a series of benzimidazole derivatives for their antibacterial properties. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.39 µg/mL against Staphylococcus aureus, showcasing significant antimicrobial potential .

Anticancer Activity

In vitro studies by Balram Soni et al. assessed the cytotoxicity of various benzimidazole derivatives against the K-562 human leukemia cell line. Compounds with specific substitutions at the aromatic ring demonstrated enhanced cytotoxicity, indicating the importance of structural modifications for therapeutic efficacy .

Anti-inflammatory Activity

Research by Thakurdesai et al. highlighted the anti-inflammatory properties of benzimidazole derivatives in a carrageenan-induced rat paw edema model. The compounds exhibited significant reduction in edema at doses starting from 100 mg/kg .

Summary of Biological Activities

Activity TypeFindings
Antimicrobial Effective against MRSA with MIC values < 0.39 µg/mL .
Anticancer Cytotoxicity observed in K-562 cells; structural modifications enhance efficacy .
Anti-inflammatory Significant edema reduction in animal models at doses ≥ 100 mg/kg .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid?

  • The compound is synthesized via multi-step reactions, including:

  • Thiol-alkylation : Reacting 4-hydroxy-6-propylpyrimidine-2-thiol with a benzimidazole derivative bearing a reactive methyl group (e.g., bromomethyl or chloromethyl) under basic conditions (e.g., K₂CO₃/DMF) to form the sulfanyl bridge .
  • Carboxylic acid introduction : Oxidative cleavage or hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using acidic/basic conditions (e.g., H₂SO₄/H₂O or NaOH/EtOH) to yield the final carboxylic acid moiety .
    • Key challenges include controlling regioselectivity during thiol-alkylation and minimizing side reactions (e.g., over-oxidation).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic techniques :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., sulfanyl-methyl linkage, propyl chain, and carboxylic acid). For example, the pyrimidine ring protons appear as distinct singlets in the δ 8.0–9.0 ppm range .
  • FT-IR : Confirm the presence of -OH (broad peak ~3200 cm⁻¹), carboxylic acid C=O (~1700 cm⁻¹), and sulfanyl C-S (~650 cm⁻¹) .
    • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What are common impurities encountered during synthesis, and how are they quantified?

  • By-products :

  • Unreacted intermediates (e.g., methyl esters, thiol precursors).
  • Oxidation by-products (e.g., sulfoxide or sulfone derivatives of the sulfanyl bridge) .
    • Analytical methods :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve impurities .
  • LC-MS : For structural identification of low-abundance impurities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereoelectronic properties?

  • Crystallization : Grow crystals via slow evaporation of a DMSO/water mixture.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL (for small molecules) to determine bond lengths/angles and confirm the sulfanyl-methyl linkage geometry .
  • Example: A related pyrimidine-benzimidazole derivative (C16H16ClN3OS) showed a dihedral angle of 85.2° between the pyrimidine and benzimidazole rings, influencing π-π stacking interactions .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological considerations :

  • Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO < 0.1% v/v).
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell viability assays (MTT/XTT) to confirm target specificity .
    • Statistical analysis : Use ANOVA or Student’s t-test to evaluate significance, and apply cheminformatics tools (e.g., molecular docking) to correlate activity with structural features .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : React the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt .
  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetic profiles .

Q. How can researchers investigate the compound’s mechanism of action using structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify key groups (e.g., replace propyl with isopropyl, substitute sulfanyl with sulfoxide) .
  • Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores. For example, sulfanyl-to-sulfone substitution in a related benzimidazole reduced activity by 10-fold, highlighting the sulfanyl group’s role .
  • Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and identify binding hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.